molecular formula C9H12N2 B12071648 Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine

Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine

Cat. No.: B12071648
M. Wt: 148.20 g/mol
InChI Key: WPNVTEQOWNFMQS-UHFFFAOYSA-N
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Description

Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine is a pyridine derivative featuring a unique substitution pattern:

  • Position 3: A methylamine group (-NHCH₃).
  • Position 5: A vinyl group (-CH=CH₂).
  • Position 6: A methyl group (-CH₃).

Pyridine derivatives with such substitution patterns are often explored in medicinal chemistry and materials science due to their tunable electronic properties and binding capabilities.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-ethenyl-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-4-8-5-9(10-3)6-11-7(8)2/h4-6,10H,1H2,2-3H3

InChI Key

WPNVTEQOWNFMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC)C=C

Origin of Product

United States

Biological Activity

Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₁N
  • Molecular Weight : 135.19 g/mol
  • IUPAC Name : 6-methyl-5-vinylpyridin-3-amine

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound's efficacy was evaluated against various cancer cell lines, showing promising results in inhibiting cell growth.

Cell Line IC₅₀ (μM) Reference
PC-32.11 ± 0.27
HGC-272.21 ± 0.25
HeLa2.53 ± 0.01
MDA-MB-2310.95 ± 0.039
A5490.091 ± 0.0053

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, which may be attributed to its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could effectively suppress COX-2 activity, an enzyme involved in inflammation.

Compound IC₅₀ (μmol) Comparison Drug IC₅₀ (μmol)
This compoundTBDCelecoxib0.04 ± 0.01

The anti-inflammatory activity suggests that this compound may have therapeutic applications in inflammatory diseases, although further studies are required to establish its efficacy and safety profile.

Study on Anticancer Activity

In a study conducted by Barresi et al., various vinyl-substituted pyridines were synthesized and tested for their anticancer properties. This compound was included in the testing panel and showed significant inhibition against several cancer cell lines with low IC₅₀ values, indicating high potency against tumor growth .

Study on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of pyridine derivatives, where this compound was evaluated for its ability to inhibit COX enzymes. The results indicated that this compound could serve as a lead for developing new anti-inflammatory agents .

The biological activity of this compound is likely due to its structural features that facilitate interaction with biological targets such as enzymes and receptors involved in cancer progression and inflammation:

  • Tubulin Binding : The compound's vinyl group may enhance binding affinity to tubulin, disrupting microtubule dynamics essential for mitosis.
  • COX Inhibition : The pyridine ring structure allows for effective interaction with cyclooxygenase enzymes, reducing inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share partial structural similarities with Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine, differing primarily in substituent type, position, or functional groups:

6-Chloro-5-methylpyridin-3-amine ()
  • Substituents : Chlorine (position 6), methyl (position 5), amine (position 3).
  • Key Differences: The chlorine atom at position 6 introduces strong electron-withdrawing effects, increasing polarity and altering reactivity compared to the methyl group in the target compound. Biological Activity: Demonstrates moderate antimicrobial properties but higher toxicity due to the halogen .
(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine ()
  • Substituents : Ethynyl (position 5), methyl (position 6), methylamine (position 3).
  • Key Differences: The ethynyl group (-C≡CH) at position 5 provides linear geometry and stronger electron-withdrawing effects compared to the vinyl group. Synthetic Utility: Ethynyl groups enable click chemistry applications, which are absent in the vinyl-substituted analogue .
5-Ethyl-6-methylpyridin-3-amine ()
  • Substituents : Ethyl (position 5), methyl (position 6), amine (position 3).
  • Exhibits lower reactivity in electrophilic substitution reactions due to the absence of a π-bond. Applications: Primarily used as a precursor in agrochemical synthesis .
5-Methyl-6-(pentyloxy)pyridin-3-amine ()
  • Substituents : Pentyloxy (position 6), methyl (position 5), amine (position 3).
  • Key Differences: The pentyloxy group (-O-C₅H₁₁) introduces significant hydrophobicity and flexibility, contrasting with the rigid vinyl group. Biological Implications: Extended alkyl chains may improve membrane permeability but reduce target specificity .

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Key Properties
This compound Methylamine (3), Vinyl (5), Methyl (6) -NHCH₃, -CH=CH₂, -CH₃ C₉H₁₂N₂ (inferred) High conjugation potential, moderate logP
6-Chloro-5-methylpyridin-3-amine Amine (3), Methyl (5), Cl (6) -NH₂, -CH₃, -Cl C₆H₇ClN₂ Polar, toxic, antimicrobial
(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine Methylamine (3), Ethynyl (5), Methyl (6) -NHCH₃, -C≡CH, -CH₃ C₉H₁₁N₂ Click chemistry utility, rigid
5-Ethyl-6-methylpyridin-3-amine Amine (3), Ethyl (5), Methyl (6) -NH₂, -CH₂CH₃, -CH₃ C₈H₁₂N₂ Lipophilic, agrochemical precursor
5-Methyl-6-(pentyloxy)pyridin-3-amine Amine (3), Methyl (5), Pentyloxy (6) -NH₂, -CH₃, -O-C₅H₁₁ C₁₁H₁₈N₂O Hydrophobic, flexible

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